![molecular formula C6H11NO2 B13517429 rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B13517429.png)
rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide: is a chemical compound characterized by the presence of a hydroxy group attached to a cyclobutyl ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.
Attachment of the Acetamide Group: The final step involves the acylation of the hydroxycyclobutyl intermediate with acetic anhydride or acetyl chloride under basic conditions to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid.
Reduction: Formation of N-[(1R,2R)-2-hydroxycyclobutyl]amine.
Substitution: Formation of various substituted cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and acetamide moiety play crucial roles in its binding affinity and reactivity. The compound may modulate enzymatic activity, receptor interactions, and signal transduction pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-N-[(1R,2R)-2-hydroxycyclohexyl]acetamide: Similar structure with a cyclohexyl ring instead of a cyclobutyl ring.
rac-N-[(1R,2R)-2-hydroxycyclopentyl]acetamide: Contains a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide is unique due to its smaller cyclobutyl ring, which imparts distinct steric and electronic properties. These differences can influence its reactivity, binding interactions, and overall biological activity compared to its cyclohexyl and cyclopentyl analogs.
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
N-[(1R,2R)-2-hydroxycyclobutyl]acetamide |
InChI |
InChI=1S/C6H11NO2/c1-4(8)7-5-2-3-6(5)9/h5-6,9H,2-3H2,1H3,(H,7,8)/t5-,6-/m1/s1 |
InChI-Schlüssel |
SYMIKYSKEBFRRI-PHDIDXHHSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1CC[C@H]1O |
Kanonische SMILES |
CC(=O)NC1CCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis](/img/structure/B13517349.png)
![6-Ethynylspiro[2.5]octane](/img/structure/B13517358.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride](/img/structure/B13517370.png)
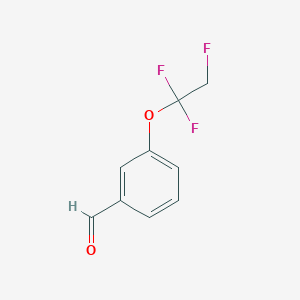
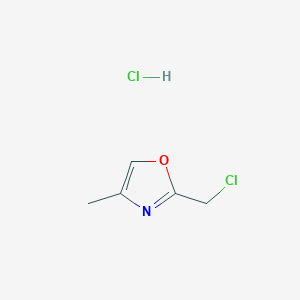
![tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate](/img/structure/B13517389.png)
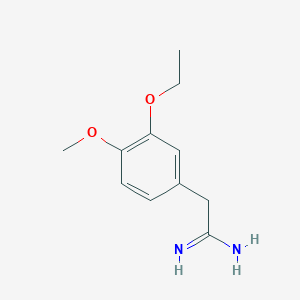
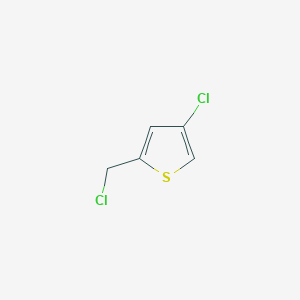

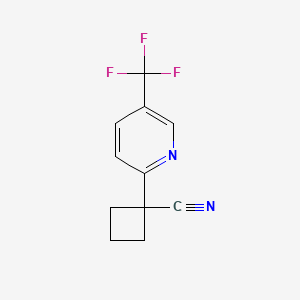
![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B13517423.png)
![1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea](/img/structure/B13517436.png)
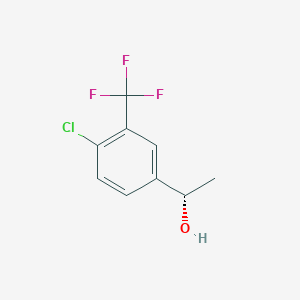
![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
